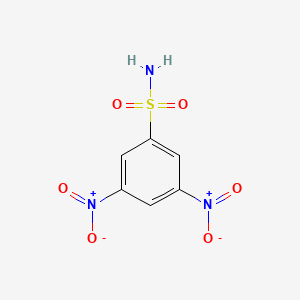

3,5-Dinitrobenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dinitrobenzenesulfonamide is a useful research compound. Its molecular formula is C6H5N3O6S and its molecular weight is 247.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Agricultural Applications

Fungicidal Properties

One of the primary applications of 3,5-dinitrobenzenesulfonamide is its use as a fungicide. The compound has been shown to effectively control soil fungi when applied in appropriate formulations. For instance, 4-chloro-3,5-dinitrobenzenesulfonamide has been developed as a soil fungicide that can be directly applied to affected areas to manage fungal infestations .

Herbicidal Activity

Additionally, derivatives of this compound have been utilized as herbicides. Specifically, 3,5-dinitro-N,N-di(n-propyl)sulfanilamide has been recognized for its pre-emergent herbicidal activity . This compound's effectiveness in controlling weed growth while minimizing harm to crops makes it a valuable tool in agricultural practices.

Synthesis and Organic Chemistry

Intermediate in Organic Synthesis

this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo transformations allows chemists to create complex molecules with diverse functionalities. For instance, it has been involved in the synthesis of β-glycosyl amides from N-glycosyl precursors . The conversion processes often yield moderate to high efficiencies depending on the reaction conditions.

Development of New Compounds

Research has demonstrated that this compound can be modified to produce new sulfonamide derivatives with enhanced properties. For example, studies have shown that by reacting this compound with different amines or glycosides, researchers can generate a variety of β-glycosyl sulfonamides . These derivatives are valuable for further chemical exploration and potential applications in medicinal chemistry.

Medicinal Chemistry

Potential Drug Development

The structural features of this compound make it an interesting candidate for drug development. Its sulfonamide group is known for antibacterial properties, which could be leveraged in creating new antimicrobial agents. Research into its derivatives continues to explore their biological activities and therapeutic potentials .

Case Studies and Research Findings

化学反应分析

Nucleophilic Substitution Reactions

Mechanism : The sulfonamide group (-SO₂-NH₂) acts as a leaving group due to its electron-withdrawing nitro substituents, facilitating nucleophilic attack.

Reagents and Conditions :

-

Amines/Ammonia : React with ammonia or amines in solvents like acetone, ethyl acetate, or DMF at controlled temperatures (-50°C to 10°C) to selectively displace the sulfonyl group without attacking the nitro-substituted benzene ring .

-

Thiols : Displacement by thiols (e.g., thioacetic acid) under basic conditions (e.g., Cs₂CO₃) produces thioesters .

-

Alcohols : Reaction with alcohols in the presence of pyridine yields sulfonate esters.

Products :

-

Sulfonamide derivatives : Formed via amine substitution (e.g., N-substituted sulfanilamides) .

-

Sulfonate esters : Result from alcohol substitution.

Applications :

-

Anti-leishmanial agents : N-substituted derivatives exhibit IC₅₀ values as low as 8.84 µM against Leishmania donovani .

-

Fungicides : 3,5-Dinitrosulfanilamides show fungicidal activity .

Reduction Reactions

Mechanism : Nitro groups (-NO₂) are reduced to amino groups (-NH₂) under catalytic hydrogenation or chemical reduction.

Reagents and Conditions :

-

Hydrogen gas : With catalysts like Pd/C or PtO₂ at room temperature .

-

Chemical reductants : Tin(II) chloride or other metal-based reductants.

Products :

-

Diamino derivatives : 3,5-Diaminobenzenesulfonamide.

-

Glycosylamines : Intermediate steps in carbohydrate synthesis .

Applications :

-

Biological studies : Reduced derivatives are used in protein modification and drug development.

-

Synthetic intermediates : Serve as precursors for further functionalization .

| Reducing Agent | Conditions | Products | Source |

|---|---|---|---|

| H₂ with Pd/C | Room temperature | Diamino derivatives | |

| PtO₂/H₂ | Ethanol, room temperature | Glycosylamines (intermediates) |

Oxidation Reactions

Mechanism : Limited data suggests possible oxidation under strong conditions, though less commonly explored.

Reagents and Conditions :

-

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic environments.

Products :

-

Oxidized derivatives (specific structures not detailed in available sources).

Comparative Reactivity

属性

CAS 编号 |

50825-96-2 |

|---|---|

分子式 |

C6H5N3O6S |

分子量 |

247.19 g/mol |

IUPAC 名称 |

3,5-dinitrobenzenesulfonamide |

InChI |

InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-4(8(10)11)1-5(3-6)9(12)13/h1-3H,(H2,7,14,15) |

InChI 键 |

XBQMHUKBFHTGGC-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。